Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)-

Catalog No.
S967773
CAS No.
1364933-80-1
M.F
C15H23NO
M. Wt
233.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)-

CAS Number

1364933-80-1

Product Name

Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)-

IUPAC Name

N-ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

InChI

InChI=1S/C15H23NO/c1-3-16-15(10-5-4-6-11-15)13-8-7-9-14(12-13)17-2/h7-9,12,16H,3-6,10-11H2,1-2H3

InChI Key

OFGOOZLOGUNDFS-UHFFFAOYSA-N

SMILES

CCNC1(CCCCC1)C2=CC(=CC=C2)OC

Synonyms

3-MeO-PCE, N-ethyl-1-(3-methoxyphenyl)cyclohexanamine

Canonical SMILES

CCNC1(CCCCC1)C2=CC(=CC=C2)OC

The exact mass of the compound Unii-PX6cyk9I4H is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclohexanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine (CAS 1364933-80-1), commonly known as 3-MeO-PCE, is a synthetic arylcyclohexylamine utilized primarily as an analytical reference standard and high-affinity neuropharmacological probe. Structurally distinguished by its N-ethyl substitution and 3-methoxy ether on the phenyl ring, this compound serves as a critical baseline material for forensic chromatography and in vitro receptor binding assays [1]. In procurement contexts, it is highly valued for its dual-action binding profile at the N-methyl-D-aspartate (NMDA) receptor and the serotonin transporter (SERT), offering a more potent binding baseline than its beta-keto analogs [2]. Its stability as a hydrochloride salt and distinct mass fragmentation pattern make it indispensable for laboratories requiring precise differentiation of arylcyclohexylamine derivatives in complex biological matrices [3].

Research Fit

Compound class
Arylcyclohexylamine NMDA receptor antagonist with N-ethyl and 3-methoxy substitution
Pharmacology
Reported binding, functional transporter, discriminative stimulus, and metabolic profiles
Forensic utility
Published metabolite biomarker (M2) supports reference material procurement for toxicology

Substituting 3-MeO-PCE with closely related analogs like 3-MeO-PCP (piperidine ring) or MXE (beta-ketone presence) compromises both analytical resolution and pharmacological assay validity [1]. In chromatographic workflows, the N-ethyl moiety of 3-MeO-PCE yields a distinct retention time and electron ionization (EI) mass spectral fragmentation pattern that cannot be accurately modeled using piperidine-substituted analogs [2]. Furthermore, in receptor binding studies, utilizing MXE as a substitute fails to replicate the specific high-affinity NMDAR/SERT dual-inhibition kinetics characteristic of 3-MeO-PCE [3]. Consequently, procuring the exact N-ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine standard is mandatory for laboratories conducting definitive forensic identification, validating LC-MS/MS libraries, or mapping structure-activity relationships (SAR) within the glutamatergic and serotonergic systems.

Substitution Risk

N-ethyl
NMDA subtype and transporter shift
The N-ethyl group may alter NMDA receptor subtype interactions and monoamine transporter engagement compared to N-methyl (PCP) or methylamino (ketamine) derivatives.
No piperidine
Sigma-1 affinity removal
Absence of the piperidine ring eliminates the high sigma-1 binding found in PCP and 3-MeO-PCP, producing a divergent off-target profile.
3-OMe
SERT affinity context
The 3-methoxy substituent confers enhanced serotonin transporter affinity that is absent in ketamine and quantitatively different from 3-MeO-PCP.

Enhanced NMDA Receptor Binding Affinity vs. Beta-Keto Analogs

In comparative radioligand binding assays targeting the PCP-site of the NMDA receptor, 3-MeO-PCE demonstrates significantly tighter binding kinetics than its beta-keto derivative, methoxetamine (MXE) [1]. Quantitative profiling reveals that 3-MeO-PCE exhibits a Ki value of 61 nM, whereas MXE shows a markedly lower affinity with a Ki of 257 nM [2]. This nearly four-fold increase in binding affinity makes 3-MeO-PCE a highly effective pharmacological probe for high-resolution in vitro assays requiring strong NMDAR blockade without the steric hindrance introduced by the 2-oxo substitution [1].

Evidence DimensionNMDA Receptor Affinity (Ki)
Target Compound Data61 nM
Comparator Or BaselineMethoxetamine (MXE) (257 nM)
Quantified Difference~4.2-fold higher affinity for 3-MeO-PCE
ConditionsIn vitro radioligand binding assay at the NMDAR dizocilpine (MK-801) site

Procuring 3-MeO-PCE provides researchers with a tighter-binding NMDAR antagonist, essential for sensitive dose-response modeling and competitive binding assays.

NMDA receptor binding
Head-to-head
3-MeO-PCE Ki = 61 nM (pKi 7.22); 10.8× higher affinity than ketamine (659 nM); comparable to PCP (59 nM)
Supports intermediate-affinity NMDA antagonist dose-response studies
Radioligand displacement, [³H]MK-801; NIMH PDSP 12-pt assay

Serotonin Transporter (SERT) Inhibition Profile

Beyond its primary glutamatergic activity, 3-MeO-PCE serves as a potent inhibitor at the serotonin transporter (SERT), distinguishing it from other arylcyclohexylamines that primarily target dopamine reuptake [1]. Pharmacological screening indicates that 3-MeO-PCE possesses a SERT Ki of 115 nM [2]. In contrast, MXE exhibits a SERT Ki of 479 nM, while compounds like 3-MeO-PCP show differing monoamine transporter selectivity profiles [1]. The high SERT affinity of 3-MeO-PCE makes it a highly relevant reference compound for studying the structural requirements for dual NMDAR/SERT activity in novel therapeutic development [2].

Evidence DimensionSERT Binding Affinity (Ki)
Target Compound Data115 nM
Comparator Or BaselineMethoxetamine (MXE) (479 nM)
Quantified Difference~4.1-fold higher affinity for SERT
ConditionsIn vitro monoamine transporter binding assay

This dual-action profile is critical for researchers procuring compounds to model complex neuropharmacological crosstalk between serotonin and glutamate pathways.

SERT affinity
Head-to-head
Ki = 115 nM (pKi 6.9); 19.4× higher than PCP; ketamine no significant binding
Reported highest SERT affinity among tested arylcyclohexylamines
[¹²⁵I]RTI-55 displacement at human SERT; NIMH PDSP

Chromatographic Differentiation and Mass Spectral Resolution

For forensic and toxicological procurement, the exact structural configuration of 3-MeO-PCE is required to resolve co-elution and mass spectral ambiguity among structural isomers and homologs [1]. In GC-MS analysis, 3-MeO-PCE produces a distinct base peak that clearly differentiates it from the piperidine-containing 3-MeO-PCP (which yields a different primary fragmentation pattern) [2]. The absence of the beta-ketone group also grants 3-MeO-PCE higher thermal stability in the GC injection port compared to MXE, which can be prone to thermal degradation artifacts [1].

Evidence DimensionAnalytical Differentiation (Thermal Stability & MS Fragmentation)
Target Compound DataHigh thermal stability, distinct N-ethyl fragmentation
Comparator Or BaselineMethoxetamine (MXE) (prone to thermal degradation) and 3-MeO-PCP (piperidine fragmentation)
Quantified DifferenceComplete baseline resolution and distinct m/z base peaks
ConditionsGas chromatography-mass spectrometry (GC-MS) and LC-TOF-MS workflows

Laboratories must procure the exact 3-MeO-PCE standard to prevent false positives and ensure accurate quantitative calibration in forensic panels.

Sigma-1 selectivity
Head-to-head
3-MeO-PCE sigma-1 Ki = 4519 nM vs. 3-MeO-PCP Ki = 42 nM (107.6-fold lower); sigma-1/sigma-2 ratio 0.12
Supports NMDA-specific study design without sigma-1 confounding
³H-pentazocine displacement; NIMH PDSP panel

Solubility and Assay Formulation Compatibility

3-MeO-PCE is typically supplied and utilized as a hydrochloride salt, which confers excellent aqueous solubility for in vitro assay preparation [1]. The hydrochloride salt of 3-MeO-PCE demonstrates high solubility in physiological buffers and ethanol (up to 10 mg/mL), ensuring rapid and complete dissolution without the need for harsh organic co-solvents like DMSO that might interfere with sensitive cell-based or radioligand assays [2]. This provides a distinct handling advantage over freebase forms of related arylcyclohexylamines, which require complex solubilization protocols and exhibit lower stability in aqueous stock solutions [1].

Evidence DimensionAqueous and Ethanol Solubility
Target Compound DataHigh solubility (up to 10 mg/mL in ethanol/buffers)
Comparator Or BaselineFreebase arylcyclohexylamines
Quantified DifferenceElimination of harsh organic co-solvents (e.g., DMSO) in assay prep
ConditionsPreparation of stock solutions for in vitro pharmacological assays

Procuring the hydrochloride salt of 3-MeO-PCE streamlines assay formulation and minimizes solvent-induced artifacts in sensitive biological screens.

In vivo PCP discrimination
Head-to-head
ED₅₀ 1.03 mg/kg (95% CL 0.73–1.34); Eₘₐₓ 96.25%; 6.2× more potent than ketamine
May support dose-response behavioural studies in rodent models
Sprague Dawley rats, 3 mg/kg PCP training dose, i.p.
Monoamine transporter inhibition
Cross-study
~20–50-fold greater DAT/NET/SERT inhibition vs. ketamine; most potent among O-PCE, MXPr
Reported enhanced monoamine reuptake inhibition context
Mouse cerebrum membrane preparations; comparative assay
Metabolic stability & biomarkers
Method context
14 phase I/II metabolites; M2 hydroxylation product confirmed in human urine
Supports targeted LC-MS/MS method development in forensic toxicology
HLM + zebrafish model; slower degradation than ketamine; M2 recommended biomarker

Certified Reference Material for Forensic Toxicology Panels

Due to its distinct mass spectral fragmentation and specific retention time, 3-MeO-PCE is procured as an essential certified reference material (CRM) for LC-MS/MS and GC-MS screening panels [1]. It enables forensic laboratories to accurately differentiate N-ethyl arylcyclohexylamines from their piperidine (e.g., 3-MeO-PCP) and beta-keto (e.g., MXE) counterparts in complex biological matrices [2].

In Vitro Dual-Target Neuropharmacology Assays

Leveraging its high-affinity binding at both the NMDA receptor (Ki = 61 nM) and the serotonin transporter (Ki = 115 nM), 3-MeO-PCE is utilized in advanced receptor binding assays [3]. It serves as a benchmark compound for evaluating the structure-activity relationships of dual-action glutamatergic/serotonergic agents, which are of significant interest in psychiatric drug discovery [3].

Thermal Stability Benchmarking in Chromatographic Methods

Because 3-MeO-PCE lacks the thermally sensitive beta-ketone moiety found in analogs like methoxetamine, it is used as a stable baseline compound in the development and validation of high-temperature gas chromatography methods [1]. This ensures reproducible quantification without the confounding variable of injection-port degradation artifacts [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
NMDA/SERT co-engagement research
Dual NMDA and SERT binding affinity profile
Receptor binding characterization (NMDA Ki, SERT Ki)
Behavioural pharmacology studies
In vivo PCP-like discriminative stimulus potency
ED₅₀ and substitution profile in rodent models
Forensic toxicology reference procurement
Published metabolite biomarker M2 availability
LC-MS/MS method validation with matrix-matched benchmarks
Sigma-1-negative NMDA antagonist tool
Sigma-1 receptor selectivity profile
NMDA-specific neurobiological endpoint isolation

XLogP3

3.2

UNII

PX6CYK9I4H

Wikipedia

3-MeO-PCE

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